molecular formula C19H21NO3 B1596391 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid CAS No. 52830-65-6

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

Cat. No. B1596391
CAS RN: 52830-65-6
M. Wt: 311.4 g/mol
InChI Key: IZHHSJHVOYVIRH-UHFFFAOYSA-N
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Description

“2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid” is a chemical compound. It has been found that this compound could synthesize a novel fluorescent matrix, a hybrid (CzR) of carbazole, i.e., 2-hydroxycarbazole and rhodamine according to acid-promoted Friedel-Crafts acylation procedure with 2-hydroxycarbazole .


Synthesis Analysis

The synthesis of “2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid” involves several steps. One method involves the use of 3-n, n-diethylaminophenol and phthalic anhydride, heated and stirred, warming up to 115 DEG C. After material solidification, toluene is added dropwise to scatter the material, and then the reaction proceeds .


Molecular Structure Analysis

The molecular formula of “2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid” is C24H31NO4 . The molecular weight is 397.51 .


Chemical Reactions Analysis

“2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid” can participate in various chemical reactions. For instance, it can synthesize a novel fluorescent matrix, a hybrid (CzR) of carbazole, i.e., 2-hydroxycarbazole and rhodamine according to acid-promoted Friedel-Crafts acylation procedure with 2-hydroxycarbazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid” include its molecular formula C24H31NO4 and molecular weight 397.51 . It appears as a nearly white fine-grained powder .

Scientific Research Applications

Manufacturing of UV Filters

This compound is used in the manufacturing of UV filters . These filters are added to sunscreen or cosmetic compositions to protect the human skin from harmful UV radiation . The UV filters can be either organic or inorganic, particulate or non-particulate compounds, all of which have a high absorption efficacy in the UV-light range .

Skin Protection

The compound is used in skin protection products . Long time exposure to UV-A and UV-B light can cause phototoxic and photoallergenic reactions on the skin and can accelerate skin aging . To protect the human skin from these effects, various sun protecting UV filters exist, including UV-A filter, UV-B filter, and broadband filters .

Sunscreen Products

It is used in sunscreen products . These products contain UV filters that protect the skin from harmful UV radiation . The compound “2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid” is one of the ingredients used in these filters .

Cosmetic Compositions

The compound is also used in cosmetic compositions . These compositions often contain UV filters to protect the skin from harmful UV radiation . The compound “2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid” is one of the ingredients used in these filters .

Analytical Applications

The compound has potential use in several analytical applications . However, the specific details of these applications are not provided .

Pharma Release Testing

The compound can be used in pharma release testing . This involves testing the release of a pharmaceutical product to ensure its quality and safety .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-20(5-2)14-10-11-15(13(3)12-14)18(21)16-8-6-7-9-17(16)19(22)23/h6-12H,4-5H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHSJHVOYVIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068811
Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
Source EPA DSSTox
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Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid

CAS RN

52830-65-6
Record name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=52830-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(4-(diethylamino)-2-methylbenzoyl)-
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Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of phthalic anhydride (60 g.), N,N-diethyl-m-toluidine (162.8 g.), aluminum chloride (120 g.) and chlorobenzene (360 ml.) was heated (75°-95° C.) during one and one-half hours, then diluted with water (200 ml., then more). More chlorobenzene (200 ml.) was added and the chlorobenzene layer was separated and steam distilled. Addition of sodium hydroxide solution (10%) to a solution of the residue in dilute sulfuric acid (20%, 250 ml.) afforded 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid (IV: Y2 =CH3, Y'4 =(CH3CH2)2N, Z4 =Z"5 =Z"6 =Z7 =H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a manner similar to that of part A of Example 1 condensation of phthalic anhydride (60 g.) and N,N-diethyl-m-toluidine (162.8 g.) in contact with aluminum chloride (120 g.) and with chlorobenzene (360 ml.) as diluent afforded 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid (IV: Y2 = CH3, Y'4 = (CH3CH2)2N, Z4 = Z"5 = Z"6 = Z7 = H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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